

Physical and chemical characteristics of Ethyl 7-nitro-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 7-nitro-1H-indole-2-carboxylate

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A Comprehensive Technical Guide to Ethyl 7-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-nitro-1H-indole-2-carboxylate is a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. As a versatile synthetic intermediate, it serves as a foundational building block for the development of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical characteristics of **Ethyl 7-nitro-1H-indole-2-carboxylate**, detailed experimental protocols for its synthesis, and an exploration of its role in the development of therapeutic agents, particularly as a precursor to p38 MAP kinase inhibitors and compounds with anti-*Trypanosoma cruzi* activity.

Physicochemical Characteristics

Ethyl 7-nitro-1H-indole-2-carboxylate is a yellow to brown crystalline powder.^[1] Its core structure consists of an indole ring system substituted with a nitro group at the 7-position and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable precursor in various chemical syntheses.

Structural and General Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₁ H ₁₀ N ₂ O ₄ | [2][3] |
| Molecular Weight | 234.21 g/mol | [2][3] |
| IUPAC Name | ethyl 7-nitro-1H-indole-2-carboxylate | [4] |
| CAS Number | 6960-46-9 | [1][3] |
| Appearance | Yellow to brown powder | [1] |
| Purity | ≥ 98% (HPLC) | [2] |

Physical Properties

| Property | Value | Reference |
|---------------|-------------------------|-----------|
| Melting Point | 90-96 °C | [1] |
| Boiling Point | 429.5 °C at 760 mmHg | [1] |
| Density | 1.393 g/cm ³ | [1] |
| Flash Point | 213.5 °C | [1] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of **Ethyl 7-nitro-1H-indole-2-carboxylate**.

| Spectrum Type | Data Availability |
|--------------------|-------------------|
| ¹ H NMR | Available |
| Mass Spectrometry | Available |

The ¹H NMR spectrum, typically recorded in DMSO-d₆, provides characteristic signals for the protons of the indole ring, the ethyl group, and the aromatic protons, confirming the

compound's structure.[5] Mass spectrometry data further corroborates the molecular weight and fragmentation pattern.

Experimental Protocols: Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

The synthesis of **Ethyl 7-nitro-1H-indole-2-carboxylate** is a multi-step process that typically begins with 2-nitroaniline. The following is a detailed experimental protocol based on established synthetic routes.[6]

Step 1: Preparation of Ethyl 2-(2-nitrophenyl)hydrazine-1-ylidene)propanoate (Ethylpyruvate o-nitrophenylhydrazone)

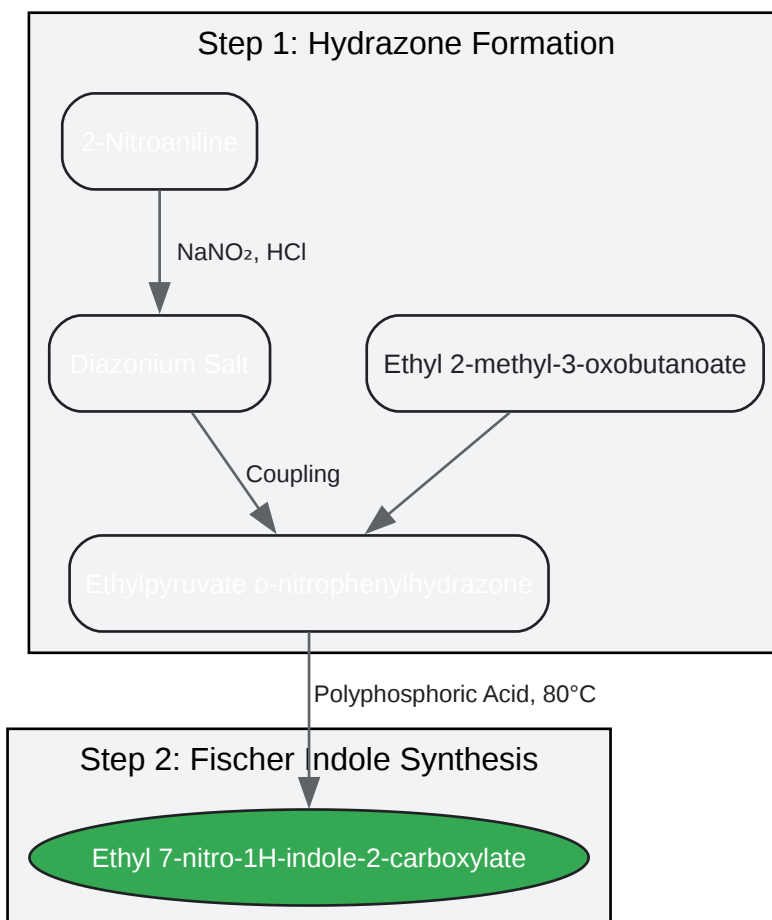
- **Diazonium Salt Formation:**
 - In an ice bath, a mixture of 2-nitroaniline (25.47 g, 0.18 mol), water (64.6 mL), and concentrated hydrochloric acid (76.4 mL) is stirred for 10 minutes.
 - A solution of sodium nitrite (13.37 g) in water (50 mL) is slowly added to the mixture. The reaction is stirred until the solution turns yellow-brown and gas evolution ceases.
- **Coupling Reaction:**
 - In a separate ice bath, ethyl 2-methyl-3-oxobutanoate (26.10 g, 0.14 mol) is dissolved in ethanol (191 mL).
 - A 50% potassium hydroxide solution (prepared from 32.47 g of KOH) is slowly added.
 - This mixture is then poured into ice water (380 mL) and stirred for 10 minutes.
 - The previously prepared diazonium salt solution is added, leading to the immediate formation of a yellow solid.
 - The mixture is stirred for an additional 10 minutes.
- **Isolation and Purification:**

- The solid product is collected by filtration and washed with water until the filtrate is neutral.
- The crude product is dried and then recrystallized from ethanol to yield a mixture of Z and E isomers of ethyl 2-((2-nitrophenyl)hydrazono)propanoate as bright yellow needles.

Step 2: Fischer Indole Synthesis to Ethyl 7-nitro-1H-indole-2-carboxylate

- Cyclization:
 - The dried ethyl 2-((2-nitrophenyl)hydrazono)propanoate (12.00 g, 47.76 mmol) is added to a three-neck flask containing polyphosphoric acid (64.56 g, 191.05 mmol).
 - The mixture is heated to 70°C and stirred until homogeneous, after which the temperature is raised to 80°C.
 - The reaction is allowed to proceed for 12 hours, with completion monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - While still hot, the viscous black solution is poured into ice water (400 g) and stirred until the polyphosphoric acid is fully hydrolyzed, resulting in a dark brown solid.
 - The solid is collected by filtration and dried.
- Purification:
 - The crude product is purified by continuous extraction with petroleum ether (boiling point 60-90°C) for 12 hours.
 - The petroleum ether is concentrated to yield a yellow solid.
 - Recrystallization from ethanol affords pure **Ethyl 7-nitro-1H-indole-2-carboxylate** as pale yellow needles.[6]

Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

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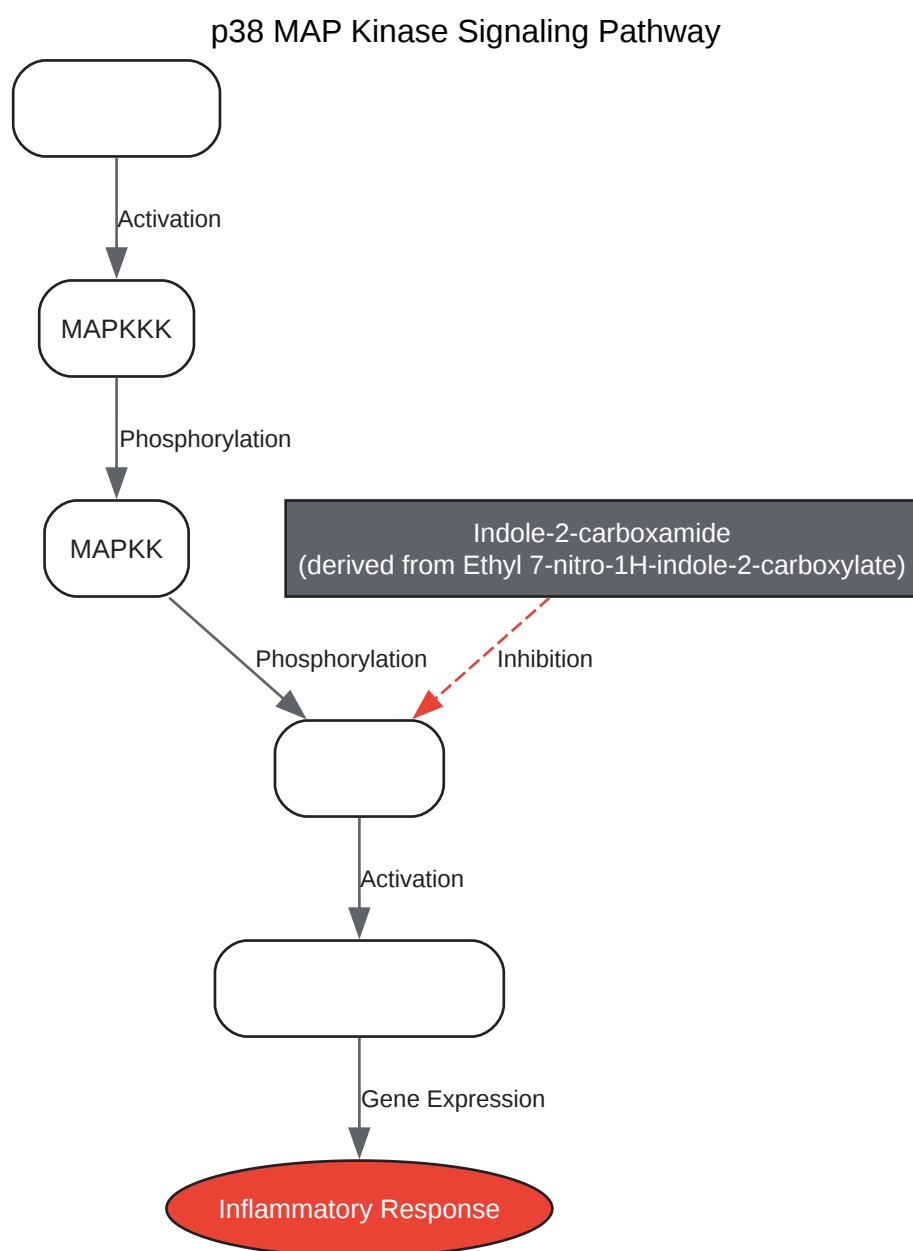
Synthesis Workflow

Biological Significance and Applications

Ethyl 7-nitro-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds. Its indole scaffold is a common feature in many pharmaceuticals.

Precursor to p38 MAP Kinase Inhibitors

The compound is utilized in the synthesis of p38 inhibitors.[7] The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the cellular response to stress and plays a significant role in inflammatory pathways.[8] Inhibitors of p38 are of great interest for the treatment of inflammatory diseases. The indole-2-carboxamide scaffold, derived from **Ethyl 7-nitro-1H-indole-2-carboxylate**, is a key structural motif in a class of potent p38 inhibitors.

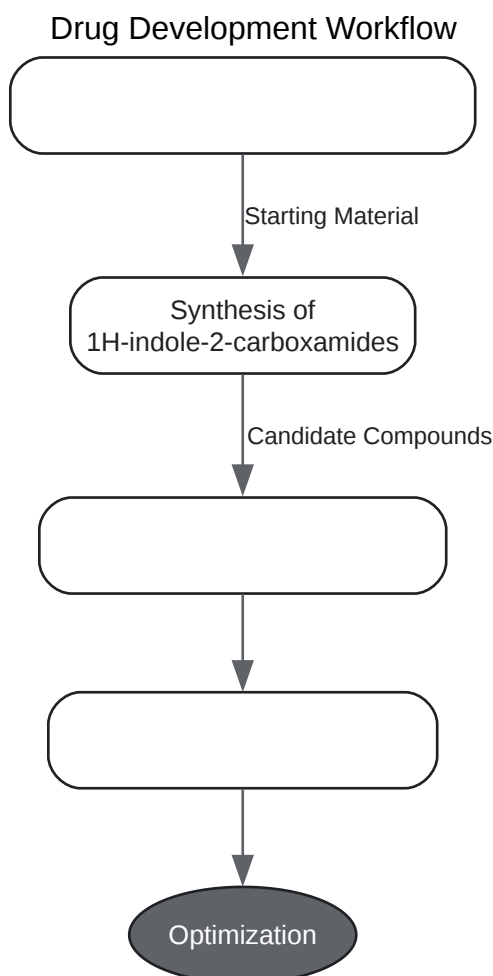


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p38 MAPK Signaling Pathway Inhibition

Intermediate in the Synthesis of Anti-Trypanosoma cruzi Agents

Ethyl 7-nitro-1H-indole-2-carboxylate is a starting material for the synthesis of 1H-indole-2-carboxamides that have shown activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[9] Although the final compounds in these studies were discontinued due to unfavorable pharmacokinetic properties, the initial findings highlight the potential of this chemical scaffold in the development of novel anti-parasitic drugs.



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Anti-Trypanosoma cruzi Agent Development

Other Applications

Beyond its role in drug discovery, **Ethyl 7-nitro-1H-indole-2-carboxylate** is also explored in the development of fluorescent probes and in material science for creating novel polymers.[2]

Conclusion

Ethyl 7-nitro-1H-indole-2-carboxylate is a compound of considerable interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a readily accessible and versatile building block. The demonstrated utility of this molecule as a precursor for potent p38 MAP kinase inhibitors and its potential in the development of anti-parasitic agents underscore its importance in the quest for new therapeutic solutions. Further research into derivatives of **Ethyl 7-nitro-1H-indole-2-carboxylate** is likely to yield novel compounds with significant biological activities.

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